![molecular formula C19H19N3O2 B14248198 4H-Pyrido[1,2-a]pyrimidin-4-one, 2-(4-morpholinyl)-9-(phenylmethyl)- CAS No. 351071-45-9](/img/structure/B14248198.png)
4H-Pyrido[1,2-a]pyrimidin-4-one, 2-(4-morpholinyl)-9-(phenylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H-Pyrido[1,2-a]pyrimidin-4-one, 2-(4-morpholinyl)-9-(phenylmethyl)- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis This compound is known for its unique structural features, which include a pyrido-pyrimidinone core fused with a morpholine and a phenylmethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyrido[1,2-a]pyrimidin-4-one derivatives can be achieved through various methods. One notable approach involves the copper-catalyzed aza-Michael addition followed by aerobic dehydrogenation and intramolecular amidation . This method utilizes 1,4-enediones and 2-aminoheterocycles as starting materials, with air serving as the oxidant. The reaction proceeds under mild conditions and offers high yields.
Another method involves the cyclization of 2-amino pyridines with β-oxo esters or alkynoates . This protocol is simple and efficient, making it suitable for the preparation of diverse 4H-Pyrido[1,2-a]pyrimidin-4-one derivatives.
Industrial Production Methods
Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The copper-catalyzed domino synthesis mentioned earlier can be adapted for large-scale production due to its operational simplicity and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4H-Pyrido[1,2-a]pyrimidin-4-one derivatives undergo various chemical reactions, including:
Chalcogenation: Metal-free C-3 chalcogenation (sulfenylation and selenylation) has been reported, yielding 3-ArS/ArSe derivatives.
Alkenylation: Palladium-catalyzed direct alkenylation through C–H activation using oxygen as the terminal oxidant.
Common Reagents and Conditions
Chalcogenation: Reagents such as aryl sulfides and selenides are used under mild conditions to achieve high yields.
Alkenylation: Palladium catalysts and oxygen are employed to facilitate the C–H activation and subsequent alkenylation.
Major Products Formed
Chalcogenation: 3-ArS/ArSe derivatives.
Alkenylation: Functionalized 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one derivatives.
Applications De Recherche Scientifique
4H-Pyrido[1,2-a]pyrimidin-4-one derivatives have a wide range of applications in scientific research:
Medicinal Chemistry: These compounds are investigated for their potential as anticancer agents due to their ability to inhibit phosphatidylinositol 4,5-bisphosphate 3-kinase (PI3K) isoform alpha (PI3Kα).
Organic Synthesis: They serve as key intermediates in the synthesis of complex organic molecules, facilitating the development of new pharmaceuticals and agrochemicals.
Biological Research: The derivatives are used in studies related to enzyme inhibition and receptor binding, contributing to the understanding of various biological pathways.
Mécanisme D'action
The mechanism of action of 4H-Pyrido[1,2-a]pyrimidin-4-one derivatives involves the inhibition of specific molecular targets. For instance, the inhibition of PI3Kα leads to the disruption of signaling pathways that are crucial for cancer cell proliferation and survival . The compound’s structural features enable it to interact with the active sites of target enzymes, thereby exerting its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one: Known for its use in alkenylation reactions.
3-ArS/ArSe derivatives of 4H-pyrido[1,2-a]pyrimidin-4-one: Synthesized through metal-free chalcogenation.
Uniqueness
4H-Pyrido[1,2-a]pyrimidin-4-one, 2-(4-morpholinyl)-9-(phenylmethyl)- stands out due to its unique combination of a morpholine ring and a phenylmethyl group. This structural arrangement enhances its chemical reactivity and potential for diverse applications in medicinal chemistry and organic synthesis.
Propriétés
Numéro CAS |
351071-45-9 |
|---|---|
Formule moléculaire |
C19H19N3O2 |
Poids moléculaire |
321.4 g/mol |
Nom IUPAC |
9-benzyl-2-morpholin-4-ylpyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C19H19N3O2/c23-18-14-17(21-9-11-24-12-10-21)20-19-16(7-4-8-22(18)19)13-15-5-2-1-3-6-15/h1-8,14H,9-13H2 |
Clé InChI |
RHFIIAFWVZFBMT-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C2=CC(=O)N3C=CC=C(C3=N2)CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,4,7-Tris[(pyridin-4-yl)methyl]-1,4,7-triazonane](/img/structure/B14248124.png)

![5,5'-[1,3-Phenylenebis(oxy)]di(benzene-1,3-dicarbonitrile)](/img/structure/B14248135.png)
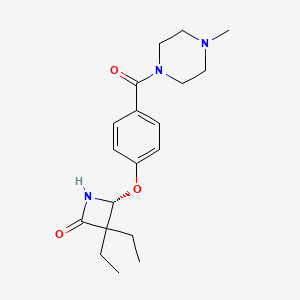
![5-(Diethylamino)-N-ethyl-2-[2-(5H-tetrazol-5-ylidene)hydrazinyl]benzamide](/img/structure/B14248156.png)
![1-[2-[(4-Benzylpiperidin-1-yl)methyl]phenyl]-3-phenylurea](/img/structure/B14248171.png)
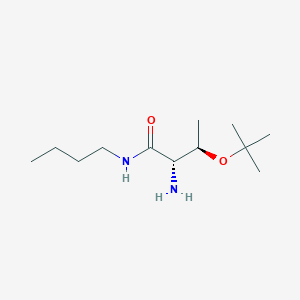
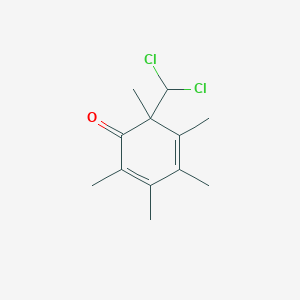

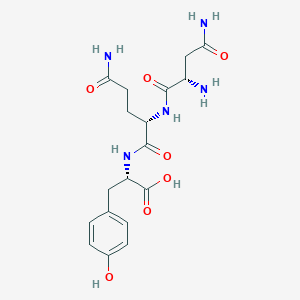
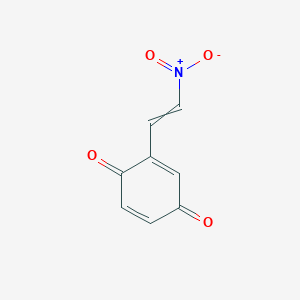
![3-[1-(2-Ethoxy-2-oxoethyl)piperidin-4-yl]propanoic acid;hydrochloride](/img/structure/B14248210.png)


